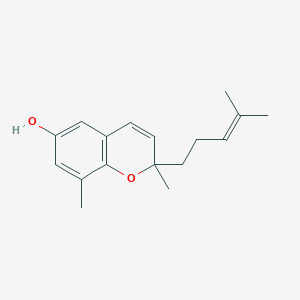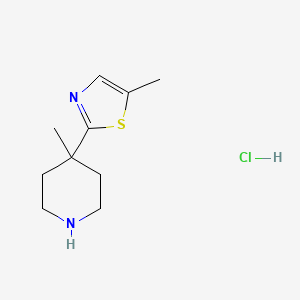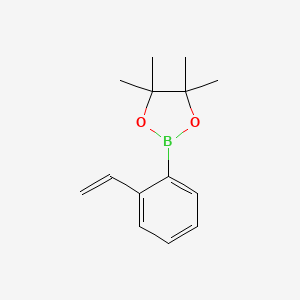
Atractylochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atractylochromene is a naturally occurring compound isolated from the rhizomes of Atractylodes macrocephala, a plant belonging to the Asteraceae family. It is known for its potential therapeutic properties, particularly as an inhibitor of the Wnt/β-catenin signaling pathway, which is implicated in various cancers, including colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atractylochromene can be synthesized through activity-guided purification from the rhizomes of Atractylodes macrocephala. The structure of this compound is identified as 2,8-dimethyl-6-hydroxy-2-(4-methyl-3-pentenyl)-2H-chromene . The synthetic process involves the extraction of the active compound using solvents followed by purification techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The rhizomes are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques like column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Atractylochromene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Atractylochromene has several scientific research applications:
Chemistry: It is used as a model compound to study the Wnt/β-catenin signaling pathway.
Mechanism of Action
Atractylochromene exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It down-regulates the nuclear level of β-catenin through the suppression of galectin-3 mediated nuclear translocation of β-catenin in colon cancer cells. This inhibition leads to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Atractylon: A sesquiterpene found in Atractylodes species with moderate 5-lipoxygenase inhibitory activity.
Osthol: A coumarin with selective 5-lipoxygenase inhibitory activity.
Atractylenolides I, II, and III: Compounds found in Atractylodes species with no significant inhibitory effects on 5-lipoxygenase or cyclooxygenase-1.
Uniqueness
Atractylochromene is unique due to its potent dual inhibitory activity on 5-lipoxygenase and cyclooxygenase-1, with IC50 values of 0.6 and 3.3 μM, respectively . This dual inhibition makes it a promising candidate for the development of anti-inflammatory and anticancer therapies.
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2,8-dimethyl-2-(4-methylpent-3-enyl)chromen-6-ol |
InChI |
InChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-11-15(18)10-13(3)16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3 |
InChI Key |
OBBCGWKGCBJQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)


![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)


